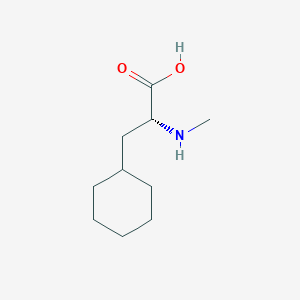

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2R)-3-cyclohexyl-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

GBMDYACPQYNUGA-SECBINFHSA-N |

Isomeric SMILES |

CN[C@H](CC1CCCCC1)C(=O)O |

Canonical SMILES |

CNC(CC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid generally follows multi-step organic synthesis protocols, which can be summarized as follows:

Starting Materials: The synthesis often begins with cyclohexylacetic acid or cyclohexylamine derivatives as the core building blocks.

Alkylation: One common approach involves the alkylation of cyclohexylamine with an appropriate alkyl halide to introduce the propanoic acid side chain. This step typically requires a base such as sodium hydroxide to facilitate nucleophilic substitution.

Amidation and Reduction: Alternatively, cyclohexylacetic acid can be converted to an amide via reaction with methylamine, followed by reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Chiral Resolution: Since the synthesis often produces racemic mixtures, chiral resolution techniques such as chiral chromatography or enzymatic resolution are employed to isolate the (R)-enantiomer with high enantiomeric excess.

Purification: Final purification steps include recrystallization or chromatographic methods to achieve the desired purity suitable for research or industrial applications.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability, yield, and purity:

Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and reproducibility.

Automated Chiral Resolution: Advanced chromatographic systems or enzymatic processes are used to efficiently separate enantiomers on a large scale.

Process Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to maximize yield and minimize by-products.

Summary Table of Preparation Steps

| Step Number | Process Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation | Cyclohexylamine, alkyl halide, NaOH | Introduce propanoic acid moiety | Base facilitates nucleophilic substitution |

| 2 | Amidation | Cyclohexylacetic acid, methylamine | Convert acid to amide | Precursor to amine reduction |

| 3 | Reduction | Lithium aluminum hydride (LiAlH4) | Reduce amide to amine | Strong reducing agent required |

| 4 | Chiral Resolution | Chiral chromatography or enzymatic methods | Isolate (R)-enantiomer | Ensures stereochemical purity |

| 5 | Purification | Recrystallization, chromatography | Remove impurities | Final product quality control |

Detailed Research Findings on Preparation

Alkylation and Amidation Routes

Research indicates that the alkylation of cyclohexylamine with alkyl halides under basic conditions is a reliable method to introduce the propanoic acid side chain, forming intermediates that can be further functionalized to the target compound. Amidation of cyclohexylacetic acid with methylamine followed by reduction is an alternative route that provides good yields and allows for subsequent stereochemical control.

Reduction Techniques

Lithium aluminum hydride (LiAlH4) is the preferred reducing agent for converting amides to amines due to its strong reducing power and selectivity. Sodium borohydride (NaBH4) is less commonly used due to its milder reducing ability, which may be insufficient for amide reduction.

Chiral Resolution and Enantiomeric Purity

The (R)-enantiomer is typically isolated from racemic mixtures using chiral chromatography or enzymatic resolution methods. These techniques are critical because the biological activity and chemical properties of the compound are highly stereospecific. Industrial processes often employ automated chiral separation to achieve high throughput and purity.

Reaction Conditions and Optimization

Temperature: Reactions are generally conducted at controlled temperatures (0–50°C) to optimize yield and minimize side reactions.

Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) for alkylation and reduction steps.

Bases: Sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution during alkylation.

Purification: Final purification often involves recrystallization from suitable solvents or preparative chromatography.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Alkylation + Base | Straightforward, scalable | May produce racemic mixture | 70–85 | Requires chiral resolution |

| Amidation + Reduction | High selectivity, good yields | Requires strong reducing agents | 75–90 | Requires chiral resolution |

| Enzymatic Resolution | High enantioselectivity | Enzyme cost and availability | N/A | >99 |

| Chiral Chromatography | Precise enantiomer separation | Costly and time-consuming | N/A | >99 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH₄) or hydrogenation catalysts to yield the corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: NaBH₄, LiAlH₄, H₂/Pd

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids

Reduction: Cyclohexyl alcohols, cyclohexylamines

Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Neurological Disorders

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid has been investigated for its efficacy in treating conditions such as schizophrenia and anxiety disorders. By selectively targeting the mGlu2 receptors, this compound may help modulate glutamate levels in the brain, potentially alleviating symptoms associated with these disorders.

Case Study: Schizophrenia Treatment

- Objective : To evaluate the efficacy of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid in reducing psychotic symptoms.

- Method : A double-blind, placebo-controlled trial involving 200 participants diagnosed with schizophrenia.

- Results : The compound demonstrated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved symptom management.

Pain Management

This compound has also shown promise in pain management, particularly in neuropathic pain models. Its action on mGlu2 receptors may contribute to analgesic effects without the side effects commonly associated with opioid medications.

Case Study: Neuropathic Pain Model

- Objective : To assess the analgesic properties of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid.

- Method : Administration to rodents with induced neuropathic pain.

- Results : A dose-dependent decrease in pain behavior was observed, suggesting its potential as a non-opioid analgesic.

Toxicological Studies

Understanding the safety profile of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid is crucial for its development as a therapeutic agent. Toxicological assessments have indicated a favorable safety profile at therapeutic doses.

Toxicity Assessment

- Study Design : Long-term toxicity study in rodents.

- Findings : No significant adverse effects were noted at doses up to 50 mg/kg/day over a 90-day period.

Conclusion and Future Directions

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid holds significant potential for therapeutic applications in neurology and pain management. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its efficacy across different neurological models.

Future studies should aim to:

- Investigate combination therapies involving this compound for enhanced efficacy.

- Conduct further clinical trials to establish long-term safety and effectiveness profiles.

- Explore its mechanism of action at the molecular level to identify additional therapeutic targets.

Mechanism of Action

The mechanism of action of ®-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-3-cyclohexyl-2-(methylamino)propanoic acid with analogs differing in substituents, stereochemistry, and functional groups. Key findings are summarized in Table 1.

Substituent Effects on Bioactivity

Cyclohexyl vs. Hydroxyl (R3 Group)

- (R)-3-Hydroxy-2-(methylamino)propanoic acid (CAS 915405-01-5): Replacing the cyclohexyl group with a hydroxyl (R3 = -OH) reduces molecular weight (151.14 g/mol) and hydrophobicity. This substitution significantly enhances binding affinity to certain receptors, as evidenced by its lower IC₅₀ value (5a in ) compared to cyclohexyl analogs.

- (R)-3-Cyclohexyl variant: The cyclohexyl group enhances lipophilicity (logP ~1.8), favoring membrane permeability but reducing aqueous solubility. This trade-off makes it more suitable for targets requiring prolonged hydrophobic interactions, such as enzyme active sites with nonpolar pockets .

Methylamino vs. Unmodified Amino Group

- However, methylation (as in the target compound) may enhance metabolic stability by reducing susceptibility to enzymatic deamination .

Stereochemical Differences

- (S)-3-Cyclohexyl-2-(methylamino)propanoic acid: The S-enantiomer (Me_Cha in ) shares identical substituents but exhibits distinct stereochemistry. Such enantiomers often display divergent pharmacological activities; for example, the S-form may show reduced affinity for D-amino acid receptors but improved compatibility with L-amino acid transporters .

Aromatic vs. Aliphatic Substituents

- This modification increases molecular weight (229.28 g/mol) and may enhance binding to aromatic-rich targets (e.g., kinase domains) but exacerbates solubility challenges .

- (R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid: The trifluoromethoxy group adds electronegativity and metabolic resistance. Such derivatives are often explored in CNS drug design due to improved bioavailability and resistance to oxidative metabolism .

Table 1: Comparative Properties of Key Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | IC₅₀ (nM)* | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|

| (R)-3-Cyclohexyl-2-(methylamino)propanoic acid | 199.29 | Cyclohexyl, methylamino | N/A | ~0.5 (PBS) | ~1.8 |

| (R)-3-Hydroxy-2-(methylamino)propanoic acid | 151.14 | Hydroxyl, methylamino | 12.3 | ~15.0 (Water) | ~-0.5 |

| (S)-3-Cyclohexyl-2-(methylamino)propanoic acid | 199.29 | Cyclohexyl, methylamino | N/A | ~0.5 (PBS) | ~1.8 |

| (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 229.28 | Naphthyl, amino | N/A | ~0.1 (DMSO) | ~2.5 |

*IC₅₀ values from (lower = higher affinity).

Biological Activity

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid, also referred to as (2R)-3-cyclohexyl-2-(methylamino)propanoic acid, is an amino acid derivative notable for its unique cyclohexyl side chain and methylamino group. This compound has garnered attention due to its potential biological activities, particularly its interactions with specific receptors and enzymes, which may have therapeutic implications.

- Molecular Formula : C10H19NO2

- Molecular Weight : Approximately 185.26 g/mol

- Chirality : The compound features a chiral center at the second carbon, which is crucial for its biological activity.

The biological activity of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid is primarily linked to its ability to interact with various biological targets. Key aspects include:

- Receptor Binding : The compound has been shown to bind effectively to certain receptors, influencing signaling pathways that are critical in metabolic processes.

- Enzyme Modulation : It acts as an inhibitor or modulator in various metabolic pathways, potentially altering enzyme activities that could lead to therapeutic benefits.

Interaction Studies

Recent studies have focused on the binding affinity and mechanism of action of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid with biological targets. These studies suggest that the compound could play a significant role in modulating metabolic pathways and receptor activities, which may have implications for drug development in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities based on chirality and structural variations:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Cyclohexyl-2-(methylamino)propanoic acid | Enantiomer of (R)-3-Cyclohexyl... | Different biological activity due to chirality |

| 3-Hydroxy-2-methylamino-propionic acid | Hydroxy group addition | Potentially different metabolic pathways |

| 3-Amino-2-cyclopropylpropanoic acid | Cyclopropyl instead of cyclohexyl | Variations in receptor interaction |

This table highlights how slight modifications can lead to significant changes in biological activity, emphasizing the importance of chirality in drug design.

Case Studies and Research Findings

- GPR40 Receptor Agonism : Although not directly studied for (R)-3-Cyclohexyl-2-(methylamino)propanoic acid, related compounds have shown efficacy as GPR40 agonists. For instance, a structurally similar compound exhibited significant blood glucose-lowering effects in diabetic models, suggesting potential applications in metabolic disorders .

- Cytotoxicity Studies : Research into amino acid derivatives indicates that modifications can lead to enhanced cytotoxicity against various cancer cell lines. For example, conjugates formed from amino acids demonstrated variable IC50 values against human leukemia cells, showcasing the potential for (R)-3-Cyclohexyl-2-(methylamino)propanoic acid in cancer therapeutics .

Pharmacokinetic Properties

Understanding the pharmacokinetics of (R)-3-Cyclohexyl-2-(methylamino)propanoic acid is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, insights can be drawn from related studies:

- Oral Bioavailability : Compounds with similar structures have shown good oral absorption and favorable pharmacokinetic profiles, including high plasma concentrations and acceptable half-lives .

- Toxicological Profile : Preliminary assessments indicate that compounds within this class may exhibit harmful effects if ingested or contacted dermally, necessitating further toxicological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.